molecular formula C12H20O2S B14358906 Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate CAS No. 96183-66-3

Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate

Cat. No.: B14358906
CAS No.: 96183-66-3
M. Wt: 228.35 g/mol
InChI Key: OVYSWRDODPFYKF-UHFFFAOYSA-N
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Description

Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate is an organic compound that belongs to the class of esters It features a unique structure with an ethylsulfanyl group and a dimethylhept-4-ynoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate typically involves the reaction of a suitable alkyne with an ethylsulfanyl group. One common method is the alkylation of an alkyne with an ethylsulfanyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, mCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like thiols, amines, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate depends on its specific application. In general, the compound may interact with molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ethylsulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methylsulfanyl)-6,6-dimethylhept-4-ynoate
  • Methyl 3-(propylsulfanyl)-6,6-dimethylhept-4-ynoate
  • Methyl 3-(butylsulfanyl)-6,6-dimethylhept-4-ynoate

Uniqueness

Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethylsulfanyl group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

96183-66-3

Molecular Formula

C12H20O2S

Molecular Weight

228.35 g/mol

IUPAC Name

methyl 3-ethylsulfanyl-6,6-dimethylhept-4-ynoate

InChI

InChI=1S/C12H20O2S/c1-6-15-10(9-11(13)14-5)7-8-12(2,3)4/h10H,6,9H2,1-5H3

InChI Key

OVYSWRDODPFYKF-UHFFFAOYSA-N

Canonical SMILES

CCSC(CC(=O)OC)C#CC(C)(C)C

Origin of Product

United States

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